Cabraleahydroxylactone acetate Cabraleahydroxylactone acetate Cabraleahydroxylactone acetate is a tetracyclic triterpenoid isolated from Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, an acetate ester and a gamma-lactone.
Cabraleahydroxylactone acetate is a natural product found in Cabralea canjerana, Aglaia elaeagnoidea, and Aglaia abbreviata with data available.
Brand Name: Vulcanchem
CAS No.: 35833-70-6
VCID: VC0200250
InChI: InChI=1S/C29H46O4/c1-18(30)32-23-12-14-26(4)21(25(23,2)3)11-16-28(6)22(26)9-8-19-20(10-15-27(19,28)5)29(7)17-13-24(31)33-29/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27-,28-,29+/m1/s1
SMILES: CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(=O)O5)C)C
Molecular Formula: C29H46O4
Molecular Weight: 458.683

Cabraleahydroxylactone acetate

CAS No.: 35833-70-6

Cat. No.: VC0200250

Molecular Formula: C29H46O4

Molecular Weight: 458.683

* For research use only. Not for human or veterinary use.

Cabraleahydroxylactone acetate - 35833-70-6

Specification

CAS No. 35833-70-6
Molecular Formula C29H46O4
Molecular Weight 458.683
IUPAC Name [(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H46O4/c1-18(30)32-23-12-14-26(4)21(25(23,2)3)11-16-28(6)22(26)9-8-19-20(10-15-27(19,28)5)29(7)17-13-24(31)33-29/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27-,28-,29+/m1/s1
SMILES CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(=O)O5)C)C
Appearance Cryst.

Introduction

Physical and Chemical Properties

Cabraleahydroxylactone acetate typically exists as a solid at room temperature, with specific physical characteristics that influence its handling and research applications . The compound presents as crystalline material in its purified form, though detailed crystallographic data remains limited in the available literature .

Table 2.1: Key Physical and Chemical Properties of Cabraleahydroxylactone Acetate

PropertyValueSource
Molecular FormulaC₂₉H₄₆O₄
Molecular Weight458.68 g/mol
Physical StateSolid at room temperature
Density1.09±0.1 g/cm³ (Predicted)
Boiling Point529.9±23.0 °C (Predicted)
Purity (Commercial)>98%

The compound's structure can be represented using various chemical notations. Its SMILES notation (Simplified Molecular Input Line Entry System) is CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(=O)O5)C)C, which encodes the two-dimensional structure of the molecule . This representation is particularly useful for computational chemistry and database searching.

Natural Sources and Isolation

Cabraleahydroxylactone acetate has been identified and isolated from several plant species, predominantly from the Meliaceae family. This compound was first identified in Cabralea canjerana, which contributed to its naming. Subsequently, it has been isolated from additional plant sources.

Plant Sources

The compound has been documented in multiple species, indicating its widespread presence in certain plant families:

  • Cabralea canjerana

  • Aglaia elaeagnoidea

  • Aglaia abbreviata

  • Aglaia lawii

Research published in scientific literature indicates that six new triterpenoids, along with ten known compounds including cabraleahydroxylactone acetate, were isolated from the stems of Aglaia abbreviata . This suggests that the compound may be part of a larger family of structurally related compounds present in these plant species.

Isolation Methods

The isolation of cabraleahydroxylactone acetate typically involves solvent extraction methods from plant materials. Common extraction protocols utilize n-hexane or similar non-polar solvents to initially separate the compound from plant tissues. Following initial extraction, further purification steps may include chromatographic techniques to achieve the high purity levels required for research applications.

Physical StateStorage TemperatureStability PeriodReference
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month
General2-8°CNot specified

For optimal preservation, it is recommended to store the product in sealed, cool, and dry conditions . When preparing stock solutions, it may be necessary to warm the tube at 37°C and use ultrasonic bath agitation to achieve higher solubility . Stock solutions can typically be stored below -20°C for several months, though specific stability data for solutions is limited.

Solubility and Formulation

Understanding the solubility characteristics of cabraleahydroxylactone acetate is crucial for its application in research settings. As a triterpenoid compound, it exhibits limited water solubility, which can present challenges for certain experimental protocols.

Solvent Compatibility

The compound may dissolve in dimethyl sulfoxide (DMSO) in most cases. If solubility issues are encountered, alternative solvents such as water (H₂O), ethanol, or dimethylformamide (DMF) can be attempted with small amounts of the compound to determine optimal dissolution conditions .

Formulation for Research Applications

For research applications requiring specific formulations, several approaches may be employed:

Table 5.1: Common Formulation Methods for Research Applications

Formulation TypeCompositionRatioReference
Injection Formulation 1DMSO : Tween 80 : Saline10 : 5 : 85
Injection Formulation 2DMSO : PEG300 : Tween 80 : Saline10 : 40 : 5 : 45
Injection Formulation 3DMSO : Corn oil10 : 90

These formulations are particularly relevant for in vivo research applications where the compound's limited water solubility must be addressed. The selection of an appropriate formulation depends on the specific research requirements and experimental design.

Research Applications and Status

Cabraleahydroxylactone acetate is primarily utilized in natural product research and life sciences investigations. Current research on this compound remains limited, though its classification within the triterpenoid family suggests potential for further investigation into its biological activities.

Current Research Status

Research on cabraleahydroxylactone acetate has focused primarily on its isolation, structural characterization, and preliminary assessment of its properties. Six new triterpenoids, including compounds structurally related to cabraleahydroxylactone acetate, were isolated from Aglaia abbreviata, highlighting ongoing interest in this class of compounds .

Preparation of Stock Solutions

For research applications, proper preparation of stock solutions is essential. The following table provides guidance on preparing solutions of various concentrations:

Table 7.1: Preparation of Stock Solutions

Concentration1 mg5 mg10 mgReference
1 mM2.1802 mL10.9011 mL21.8022 mL
5 mM0.4360 mL2.1802 mL4.3604 mL
10 mM0.2180 mL1.0901 mL2.1802 mL
50 mM0.0436 mL0.218 mL0.436 mL

When preparing these solutions, it is advisable to select an appropriate solvent based on the compound's solubility characteristics and to use freshly prepared solutions whenever possible for optimal research outcomes.

Future Research Directions

Research on cabraleahydroxylactone acetate presents several promising avenues for future investigation. Given its limited current research profile and its membership in the biologically significant triterpenoid family, there are numerous opportunities for expanding scientific understanding of this compound.

Future studies could focus on elucidating its specific bioactive properties, potentially including antimicrobial, anti-inflammatory, or antioxidant activities that have been observed in other triterpenoid compounds. Additionally, agricultural applications might be explored, as many plant-derived triterpenoids exhibit properties relevant to crop protection and enhancement.

Structural modification studies could also yield valuable insights, potentially producing derivatives with enhanced biological activities or improved physicochemical properties. The development of more efficient synthetic or semi-synthetic routes to cabraleahydroxylactone acetate would facilitate these investigations.

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